molecular formula C11H14ClN3O B8649141 1-[(6-Chloropyridin-3-yl)carbonyl]-1,4-diazepane

1-[(6-Chloropyridin-3-yl)carbonyl]-1,4-diazepane

Cat. No. B8649141
M. Wt: 239.70 g/mol
InChI Key: JQGDMBZKNOVOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-Chloropyridin-3-yl)carbonyl]-1,4-diazepane is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(6-Chloropyridin-3-yl)carbonyl]-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(6-Chloropyridin-3-yl)carbonyl]-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[(6-Chloropyridin-3-yl)carbonyl]-1,4-diazepane

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

(6-chloropyridin-3-yl)-(1,4-diazepan-1-yl)methanone

InChI

InChI=1S/C11H14ClN3O/c12-10-3-2-9(8-14-10)11(16)15-6-1-4-13-5-7-15/h2-3,8,13H,1,4-7H2

InChI Key

JQGDMBZKNOVOPM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of homopiperazine (385.62 g, 3.85 mol) in THF (3.9 L) was cooled to an internal temperature of 0° C. and ethyl 6-chloronicotinate (285.82 g, 1.54 mol) was added in THF (0.57 L) over 5 min. After stirring for 10 minutes, n-hexyl lithium (2.3 M in hexane, 335 mL, 0.77 mol) was added to the resulting mixture, over 40 min. The resulting mixture was stirred for 2 h at 0° C., then warmed to 20° C. over 1 h. After an additional 15 h at 20° C., the resulting mixture was treated with 1M NaOAc/HOAc buffer (5 L) (prepared by diluting 47.35 g of sodium acetate and 253.2 mL of acetic acid with water to a total volume of 5 L).
Quantity
385.62 g
Type
reactant
Reaction Step One
Quantity
285.82 g
Type
reactant
Reaction Step One
Name
Quantity
3.9 L
Type
solvent
Reaction Step One
Quantity
335 mL
Type
reactant
Reaction Step Two
Quantity
5 L
Type
reactant
Reaction Step Three
Quantity
47.35 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
253.2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.57 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of homopiperazine (12.5 g, 125 mmol) and ethyl-6-chloronicotinate (9.28 g, 50 mmol) in THF (150 mL) was cooled to 0° C. and LiOEt (1 M in THF, 50 mL, 50 mmol) was then added over 20 minutes. The resulting mixture was stirred at 0° C. for 2 h, then warmed to 20° C. and held at this temperature for 17 h. The resulting mixture was then treated with 162 mL of an aqueous solution containing 1.53 g of NaOAc and 8.2 mL of acetic acid. The resulting layers were separated and the organic was diluted with hexane (50 mL) and extracted again with the same aqueous solution as utilized above. The aqueous pH was then increased to 10 through addition of 50% NaOH(aq) (15 mL). After extraction with dichloromethane (3×250 mL) the combined organics were dried over sodium sulfate, filtered, and concentrated to yield the title compound as an oil.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
9.28 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
162 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.53 g
Type
reactant
Reaction Step Four
Quantity
8.2 mL
Type
solvent
Reaction Step Four

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